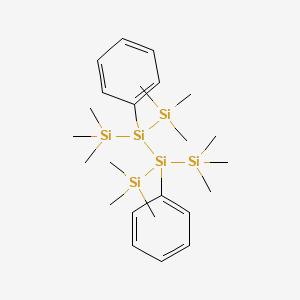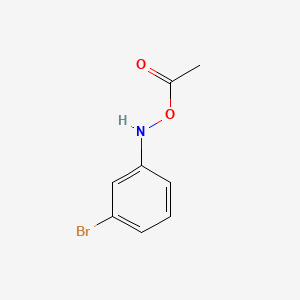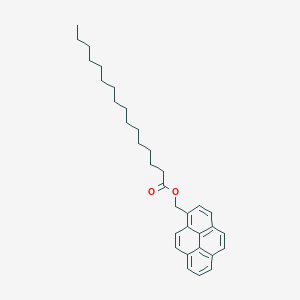
1,1,1,4,4,4-Hexamethyl-2,3-diphenyl-2,3-bis(trimethylsilyl)tetrasilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,4,4,4-Hexamethyl-2,3-diphenyl-2,3-bis(trimethylsilyl)tetrasilane is a unique organosilicon compound characterized by its complex structure This compound features a tetrasilane backbone with hexamethyl and diphenyl groups, as well as trimethylsilyl substituents
Méthodes De Préparation
The synthesis of 1,1,1,4,4,4-Hexamethyl-2,3-diphenyl-2,3-bis(trimethylsilyl)tetrasilane typically involves the reaction of tetramethyldisilane with diphenylacetylene in the presence of a catalyst such as sodium methoxide in tetrahydrofuran . This reaction forms a silicon-containing ring system, which is then further modified to obtain the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1,1,1,4,4,4-Hexamethyl-2,3-diphenyl-2,3-bis(trimethylsilyl)tetrasilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen bonds.
Reduction: It can be reduced to form simpler silicon-containing compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1,1,4,4,4-Hexamethyl-2,3-diphenyl-2,3-bis(trimethylsilyl)tetrasilane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a ligand in organometallic chemistry.
Biology: The compound’s unique structure makes it a subject of study in understanding silicon-based life forms and biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of high-performance materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 1,1,1,4,4,4-Hexamethyl-2,3-diphenyl-2,3-bis(trimethylsilyl)tetrasilane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The trimethylsilyl groups enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The molecular pathways involved depend on the specific application and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 1,1,1,4,4,4-Hexamethyl-2,3-diphenyl-2,3-bis(trimethylsilyl)tetrasilane stands out due to its unique combination of hexamethyl, diphenyl, and trimethylsilyl groups. Similar compounds include:
Hexamethylbenzene: An aromatic compound with six methyl groups attached to a benzene ring.
Hexamethyldisilazane: A useful silanizing agent with two trimethylsilyl groups attached to a nitrogen atom.
Tris(trimethylsilyl)silanol: A reagent used in trifluoromethylation reactions. These compounds share some structural similarities but differ in their specific functional groups and applications.
Propriétés
| 118714-41-3 | |
Formule moléculaire |
C24H46Si6 |
Poids moléculaire |
503.1 g/mol |
Nom IUPAC |
trimethyl-[phenyl-[phenyl-bis(trimethylsilyl)silyl]-trimethylsilylsilyl]silane |
InChI |
InChI=1S/C24H46Si6/c1-25(2,3)29(26(4,5)6,23-19-15-13-16-20-23)30(27(7,8)9,28(10,11)12)24-21-17-14-18-22-24/h13-22H,1-12H3 |
Clé InChI |
WWDYAPFGUDSMIY-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)[Si](C1=CC=CC=C1)([Si](C)(C)C)[Si](C2=CC=CC=C2)([Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Acetyloxy)ethoxy]ethyl 2-formylbenzoate](/img/no-structure.png)


oxophosphanium](/img/structure/B14287657.png)
